![molecular formula C22H20N4O2 B2959787 9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539840-16-9](/img/structure/B2959787.png)
9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality 9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Antagonism
A study investigated a series of novel triazoloquinazoline adenosine antagonists, including compounds similar to the one . These compounds were initially sought as benzodiazepine receptor modulators but were found to be potent adenosine antagonists. Such compounds are of interest in neuroscience and pharmacology due to their potential therapeutic applications in various central nervous system disorders (Francis et al., 1988).
Tubulin Polymerization Inhibition
Research on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents was conducted. Some derivatives, closely related to the chemical , showed potent inhibitory activities on tubulin assembly and anticancer activity in cancer cell lines. Such compounds are significant in the development of new cancer treatments (Driowya et al., 2016).
Molecular Structure and Docking Studies
A study focused on the synthesis and molecular structure analysis of a compound similar to the requested one. It involved spectroscopic methods, X-ray crystallography, and molecular docking, suggesting a favorable interaction with the SHP2 protein. This type of research is crucial in drug design and discovery, particularly in identifying potential therapeutic targets (Wu et al., 2022).
Antihypertensive Activity
Another study synthesized a series of triazoloquinazolinones and evaluated them for antihypertensive activity. The findings of such studies contribute to the understanding of new compounds that can be developed as antihypertensive drugs (Alagarsamy & Pathak, 2007).
properties
IUPAC Name |
9-(3-hydroxyphenyl)-2-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-8-10-14(11-9-13)21-24-22-23-17-6-3-7-18(28)19(17)20(26(22)25-21)15-4-2-5-16(27)12-15/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVCLIVZFGYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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